1-{1-[(NAPHTHALEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-1-OL
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Overview
Description
1-{1-[(NAPHTHALEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-1-OL is a complex organic compound that features a naphthalene ring, a benzodiazole ring, and a propanol group
Preparation Methods
The synthesis of 1-{1-[(NAPHTHALEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-1-OL can be achieved through several synthetic routes. One common method involves the reaction of naphthalen-2-ylmethyl chloride with 1H-1,3-benzodiazole-2-ylpropan-1-ol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
1-{1-[(NAPHTHALEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-{1-[(NAPHTHALEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-1-OL has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or optical properties.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs for treating diseases like cancer and infections.
Mechanism of Action
The mechanism of action of 1-{1-[(NAPHTHALEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-1-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
1-{1-[(NAPHTHALEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-1-OL can be compared with other similar compounds, such as:
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound also features a naphthalene ring and a benzamido group, but with different functional groups and structural properties.
1-((4-methylpiperazin-1-yl)(phenyl)methyl)naphthalen-2-ol: This compound has a similar naphthalene ring but with different substituents, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its diverse applications and potential biological activities .
Properties
IUPAC Name |
1-[1-(naphthalen-2-ylmethyl)benzimidazol-2-yl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c1-2-20(24)21-22-18-9-5-6-10-19(18)23(21)14-15-11-12-16-7-3-4-8-17(16)13-15/h3-13,20,24H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJADZJUNMPQAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1CC3=CC4=CC=CC=C4C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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